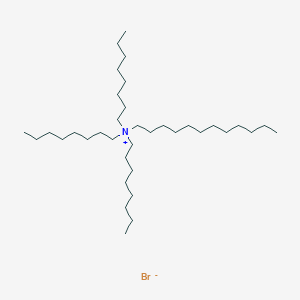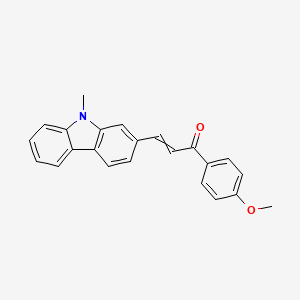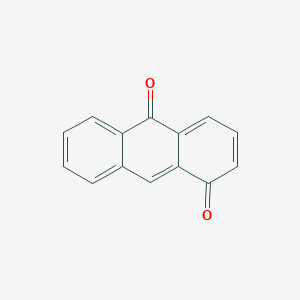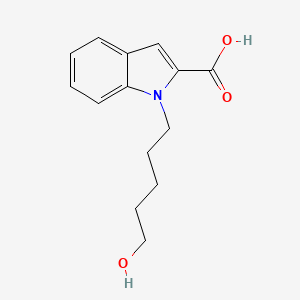![molecular formula C7H6ClF2Si B14586820 Chloro(fluoro)[(3-fluorophenyl)methyl]silyl CAS No. 61502-50-9](/img/structure/B14586820.png)
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, which includes both chloro and fluoro substituents, makes it an interesting subject for research in various fields of chemistry and material science.
準備方法
The synthesis of Chloro(fluoro)[(3-fluorophenyl)methyl]silyl typically involves the reaction of a silicon-containing precursor with appropriate chloro and fluoro reagents. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkene or alkyne in the presence of a catalyst. The reaction conditions often require the use of a platinum or rhodium catalyst and can be carried out under mild temperatures and pressures. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
化学反応の分析
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium alkoxides or amines.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
科学的研究の応用
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Medicine: Research into the medicinal properties of organosilicon compounds has shown potential for the development of new therapeutic agents. This compound may serve as a precursor for such agents.
Industry: In the materials science industry, the compound is used in the production of specialty polymers and coatings. Its unique properties can enhance the performance of these materials.
作用機序
The mechanism of action of Chloro(fluoro)[(3-fluorophenyl)methyl]silyl depends on the specific application and the target molecule it interacts with. In general, the compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The presence of chloro and fluoro groups can influence the reactivity and selectivity of the compound, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved in its action are typically determined by the specific functional groups present in the compound and the nature of the reaction it undergoes.
類似化合物との比較
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl can be compared with other organosilicon compounds such as:
Trimethylsilyl chloride: A commonly used silylating agent in organic synthesis.
Triethoxysilane: Used in the production of silane coupling agents and adhesives.
Phenyltrimethoxysilane: Employed in the synthesis of silicone resins and coatings.
The uniqueness of this compound lies in its dual chloro and fluoro functionalities, which provide distinct reactivity patterns and make it a versatile intermediate in various chemical transformations.
特性
CAS番号 |
61502-50-9 |
|---|---|
分子式 |
C7H6ClF2Si |
分子量 |
191.66 g/mol |
InChI |
InChI=1S/C7H6ClF2Si/c8-11(10)5-6-2-1-3-7(9)4-6/h1-4H,5H2 |
InChIキー |
VJODYHQOTOKSIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C[Si](F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)

![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)



![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)

![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)

